Cas no 899724-95-9 ((2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate)
(2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-[(2,4-Difluorophenyl)amino]-2-oxoethyl 3-acetyl-1-indolizinecarboxylate
- [(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
- 2-((2,4-difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- 899724-95-9
- AKOS024480044
- F3167-0039
- [2-(2,4-difluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
- (2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate
-
- Inchi: 1S/C19H14F2N2O4/c1-11(24)17-9-13(16-4-2-3-7-23(16)17)19(26)27-10-18(25)22-15-6-5-12(20)8-14(15)21/h2-9H,10H2,1H3,(H,22,25)
- InChI Key: IZBOXFQGUYERDT-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1NC(COC(C1C=C(C(C)=O)N2C=CC=CC2=1)=O)=O)F
Computed Properties
- Exact Mass: 372.09216326g/mol
- Monoisotopic Mass: 372.09216326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 76.9Ų
Experimental Properties
- Density: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 10.46±0.70(Predicted)
(2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3167-0039-2μmol |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-5μmol |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-10μmol |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-20μmol |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-1mg |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-2mg |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-3mg |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-4mg |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-5mg |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3167-0039-10mg |
[(2,4-difluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate |
899724-95-9 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
(2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate
(2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate and Its Significance in Modern Chemical Biology
The compound with the CAS number 899724-95-9, specifically named as (2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate, represents a fascinating molecule in the realm of chemical biology. This compound has garnered attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of both fluorine substituents and an indolizine core makes it a promising candidate for further exploration, particularly in the context of modulating biological pathways and developing novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the use of fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The 2,4-difluorophenyl moiety in this compound is particularly noteworthy, as it has been shown to enhance the pharmacokinetic properties of various drug candidates. This feature is attributed to the electron-withdrawing nature of fluorine atoms, which can stabilize reactive intermediates and improve the overall efficacy of the molecule.
The indolizine scaffold is another critical component of this compound that contributes to its biological activity. Indolizines are heterocyclic structures that have been extensively studied for their potential in treating various diseases, including cancer and neurological disorders. The 3-acetylindolizine-1-carboxylate part of the molecule introduces a carbonyl group at the 3-position of the indolizine ring, which can serve as a point of interaction with biological targets. This modification has been shown to enhance the binding affinity and selectivity of indolizine derivatives, making them more effective in therapeutic applications.
Recent studies have highlighted the importance of fluorinated indolizines in drug discovery. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that fluorinated indolizines exhibit potent inhibitory effects on certain enzymes involved in cancer progression. The study specifically focused on derivatives with similar structural motifs to (2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate, suggesting that this compound could be a valuable starting point for further development.
The carbamoylmethyl group in the compound's name is another key feature that warrants discussion. This functional group can serve as a linker between different molecular fragments, allowing for the creation of more complex structures with tailored biological activities. In particular, carbamoyl groups have been shown to enhance water solubility and improve pharmacokinetic properties, making them attractive for drug development.
In terms of synthetic chemistry, (2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to access such molecules with high efficiency and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have been instrumental in constructing this compound and its analogs.
The potential applications of this compound extend beyond traditional pharmaceuticals. For example, it could be used as a building block for designing new materials with unique properties or as a tool compound for studying biological mechanisms. The versatility of its structure allows researchers to modify various parts of the molecule while retaining its core pharmacological activity.
One particularly exciting area of research is the use of this compound in combination therapies. By pairing it with other drugs or small molecules, researchers may be able to achieve synergistic effects that enhance therapeutic outcomes. This approach has gained significant traction in recent years, particularly for treating multidrug-resistant cancers and other complex diseases.
The chemical biology community continues to explore new ways to leverage compounds like (2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate. Innovations in computational chemistry and high-throughput screening are enabling researchers to rapidly identify new derivatives with improved properties. These advancements are likely to accelerate the discovery process and lead to the development of novel therapeutics in the near future.
In conclusion, (2,4-difluorophenyl)carbamoylmethyl 3-acetylindolizine-1-carboxylate (CAS no: 899724-95-9) is a remarkable compound with significant potential in chemical biology and drug development. Its unique structural features make it an attractive candidate for further exploration, particularly in modulating biological pathways and developing novel therapeutic agents. As research continues to uncover new applications for this molecule and its derivatives, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.
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